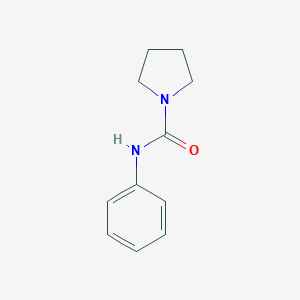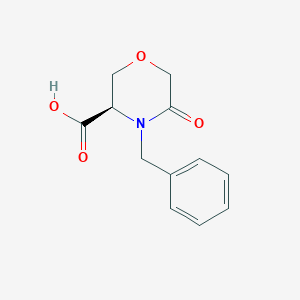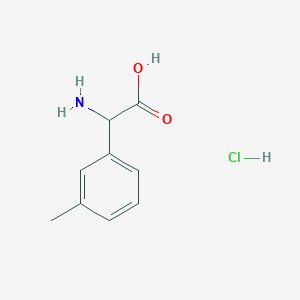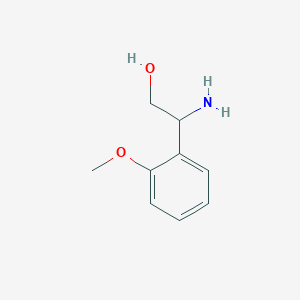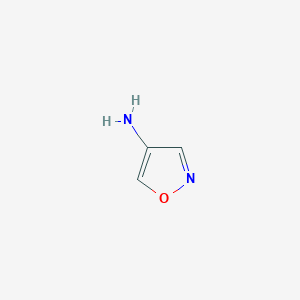
4-Aminoisoxazole
Descripción general
Descripción
4-Aminoisoxazole is a heterocyclic compound that features a five-membered ring containing both nitrogen and oxygen atoms. This compound is of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. The presence of an amino group at the fourth position of the isoxazole ring enhances its reactivity and makes it a valuable building block for the synthesis of various bioactive molecules.
Aplicaciones Científicas De Investigación
4-Aminoisoxazole has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It serves as a key intermediate in the synthesis of complex heterocyclic systems and bioactive molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor agonists.
Industry: The compound is utilized in the development of new materials and as a building block for various chemical processes.
Mecanismo De Acción
Target of Action
4-Aminoisoxazole is a versatile reactant used in the design and synthesis of various compounds with significant biological activities . It has been found to have potential interactions with the GABA A receptor, a target for the treatment of epilepsy, anxiety, and sleep disorders .
Mode of Action
The mode of action of this compound involves its interaction with its targets, leading to changes in their function. For instance, when interacting with the GABA A receptor, it exhibits antagonistic activity, potentially altering the receptor’s function . .
Biochemical Pathways
This compound can affect various biochemical pathways due to its wide range of biological activities. It has been associated with analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant activities . The specific biochemical pathways affected by this compound depend on its target and the nature of its interaction with that target.
Result of Action
The result of this compound’s action at the molecular and cellular level depends on its specific targets and the nature of its interaction with them. For example, its antagonistic activity at the GABA A receptor could lead to changes in neuronal excitability, potentially influencing conditions like epilepsy, anxiety, and sleep disorders .
Análisis Bioquímico
Biochemical Properties
Isoxazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary depending on the specific isoxazole derivative and the biomolecules it interacts with .
Cellular Effects
Isoxazole derivatives have been shown to have significant effects on various types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Isoxazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Isoxazole derivatives have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
Isoxazole derivatives have been studied for their effects at different dosages, including any threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Isoxazole derivatives have been studied for their involvement in various metabolic pathways, including interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .
Transport and Distribution
Isoxazole derivatives have been studied for their interactions with transporters or binding proteins, as well as any effects on their localization or accumulation .
Subcellular Localization
Isoxazole derivatives have been studied for their subcellular localization, including any targeting signals or post-translational modifications that direct them to specific compartments or organelles .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Aminoisoxazole can be synthesized through several methods. One common approach involves the [3+2] cycloaddition of nitrile oxides with alkynes or enamines. This reaction is typically carried out under mild conditions using a base such as triethylamine or sodium perchlorate . Another method involves the condensation of hydroxylamine with β-diketones or their synthetic equivalents, which contain a three-carbon 1,3-di-electrophilic fragment .
Industrial Production Methods: In industrial settings, the synthesis of this compound often employs metal-free protocols to avoid the use of toxic metals or hypervalent iodine compounds. This approach not only makes the process more environmentally friendly but also allows for the production of the compound on a multigram scale .
Análisis De Reacciones Químicas
Types of Reactions: 4-Aminoisoxazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: The amino group at the fourth position makes the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like halides and amines can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted isoxazoles, which can exhibit different biological activities depending on the nature of the substituents .
Comparación Con Compuestos Similares
3-Aminoisoxazole: Similar in structure but with the amino group at the third position.
5-Aminoisoxazole: Features the amino group at the fifth position.
Isoxazole: The parent compound without any amino substitution.
Uniqueness: 4-Aminoisoxazole is unique due to the position of the amino group, which significantly influences its reactivity and biological activity. This positional difference can lead to variations in the compound’s interaction with biological targets and its overall pharmacological profile.
Propiedades
IUPAC Name |
1,2-oxazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2O/c4-3-1-5-6-2-3/h1-2H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVCYZCBJCQXUCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NO1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30549977 | |
| Record name | 1,2-Oxazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30549977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108511-97-3 | |
| Record name | 1,2-Oxazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30549977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-oxazol-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How are 4-Aminoisoxazoles commonly synthesized?
A1: A prevalent synthetic route for 4-Aminoisoxazoles involves the Thorpe cyclization of α-(acylmethoxyimino)nitriles. This method utilizes lithium hydroxide to facilitate the cyclization process, leading to the formation of 5-acyl-4-aminoisoxazoles []. Other methods include base-promoted nitrosation of N-substituted cyanoacetamides [] and cyclization of O-(β-oxoalkyl)-substituted α-hydroxyimino nitriles [, ].
Q2: Can you provide the molecular formula and weight of 4-Aminoisoxazole?
A2: The molecular formula of this compound is C3H4N2O. Its molecular weight is 84.08 g/mol.
Q3: What are the characteristic spectroscopic features of 4-Aminoisoxazoles?
A3: While the provided research papers don't delve into detailed spectroscopic data for the parent this compound, they discuss specific derivatives. For instance, 3-(3-methyl-isoxazolo[4,5-b]pyridin-N-oxide-6-yl)-chromen-2-one exhibits characteristic peaks in its ¹H NMR spectrum, including singlets at δ 2.2, 7.2, and 8.1 ppm, attributed to specific protons within the molecule []. Additionally, the N-oxide functionality in this derivative is identifiable by an IR peak at 1420 cm⁻¹ [].
Q4: How do 4-Aminoisoxazoles react with nucleophiles?
A4: Cycloadducts formed from the reaction of 2-phenyl-4-ethoxymethylene-5(4H)-oxazolone and nitrile oxides can be further reacted with nucleophiles. This reaction leads to the formation of this compound derivatives [].
Q5: Are there any known ring transformations involving 4-Aminoisoxazoles?
A5: Yes, research indicates that 4-Aminoisoxazoles can undergo ring transformation reactions to yield triazole derivatives [].
Q6: What biological activities have been associated with this compound derivatives?
A6: this compound derivatives have demonstrated a range of biological activities, including trypanocidal [], antibacterial [], and antimitotic properties []. Notably, certain derivatives have shown potential as glycogen synthase kinase 3 (GSK3) inhibitors, making them relevant for Alzheimer's disease research [].
Q7: How do structural modifications in 4-Aminoisoxazoles influence their biological activity?
A7: Structure-Activity Relationship (SAR) studies have revealed crucial insights into the impact of substituents on the biological activity of 4-Aminoisoxazoles. For example, introducing an ethyl group on the isoxazole ring enhances lipophilicity []. Additionally, incorporating a 3,4,5-trimethoxyphenyl substituent significantly contributes to cytotoxicity, particularly towards specific cancer cell lines []. Studies on 3-methyl-5-(o-r-styryl)-4-aminoisoxazoles explored the influence of ortho effects on electron impact fragmentation patterns [, ].
Q8: Have any this compound derivatives shown selectivity towards specific cancer cells?
A8: Yes, research highlights the selectivity of specific this compound derivatives. For instance, 3-methyl-N-[5-methyl-3-(3,4,5-trimethoxyphenyl)isoxazol-4-yl]benzamide (1ab) exhibited higher cytotoxicity towards the androgen-sensitive human prostate adenocarcinoma cell line LNCaP compared to conditionally normal cell lines and primary fibroblasts []. This selectivity makes it a promising candidate for further investigation in prostate cancer treatment.
Q9: Have computational methods been employed in this compound research?
A9: Yes, theoretical studies have been conducted to elucidate the formation mechanism of 4-Aminoisoxazoles [, ]. Researchers have also explored unusual rearrangements of oximinonitriles in the context of this compound synthesis []. These computational investigations contribute significantly to understanding the reactivity and behavior of these compounds.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


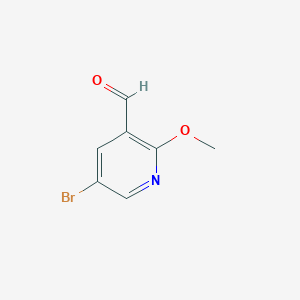
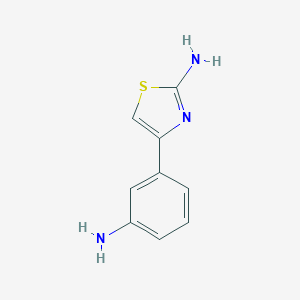
![2-[(2-Aminophenyl)(methyl)amino]ethanol](/img/structure/B111037.png)

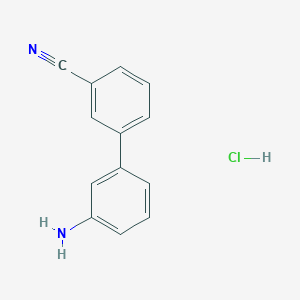
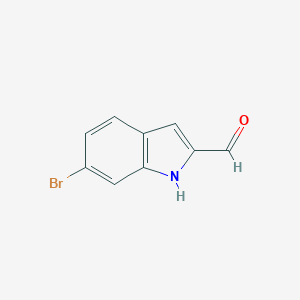
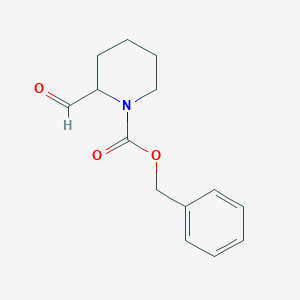
![6-Amino-3-methyl-4-(4-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B111079.png)
